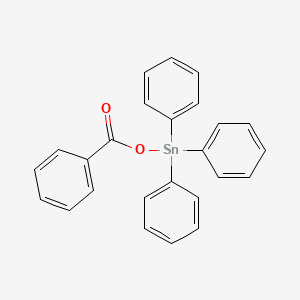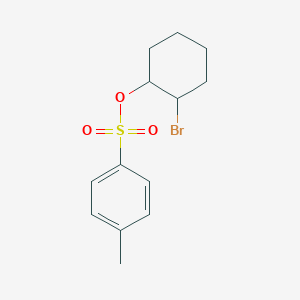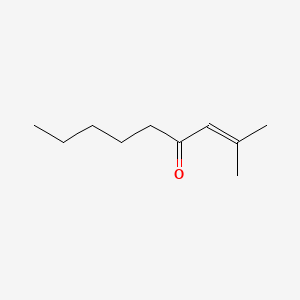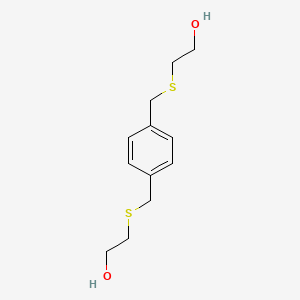
1,4-Bis(hydroxyethylthiomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(hydroxyethylthiomethyl)benzene is an organic compound characterized by the presence of two hydroxyethylthiomethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(hydroxyethylthiomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)benzene with sodium thioglycolate, followed by hydrolysis to introduce the hydroxyethyl groups. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is often purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(hydroxyethylthiomethyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(hydroxyethylthiomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(hydroxyethylthiomethyl)benzene involves its interaction with various molecular targets. The hydroxyethylthiomethyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzene ring provides a stable framework that can facilitate these interactions. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a chemical intermediate.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(methylthio)benzene: Similar structure but lacks the hydroxyethyl groups.
1,4-Bis(phenylethynyl)benzene: Contains ethynyl groups instead of hydroxyethylthiomethyl groups.
1,4-Bis(benzimidazol-2-yl)benzene: Contains benzimidazole groups instead of hydroxyethylthiomethyl groups.
Uniqueness
1,4-Bis(hydroxyethylthiomethyl)benzene is unique due to the presence of hydroxyethylthiomethyl groups, which impart distinct chemical reactivity and potential biological activity. These groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Número CAS |
7321-13-3 |
|---|---|
Fórmula molecular |
C12H18O2S2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2-[[4-(2-hydroxyethylsulfanylmethyl)phenyl]methylsulfanyl]ethanol |
InChI |
InChI=1S/C12H18O2S2/c13-5-7-15-9-11-1-2-12(4-3-11)10-16-8-6-14/h1-4,13-14H,5-10H2 |
Clave InChI |
PQQKUWMULZZXIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSCCO)CSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


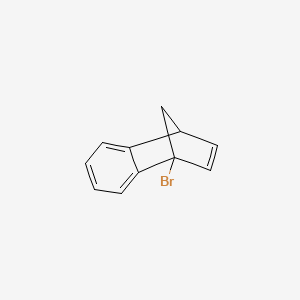
![2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B15075501.png)

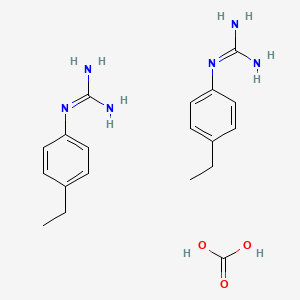

![1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B15075523.png)
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)
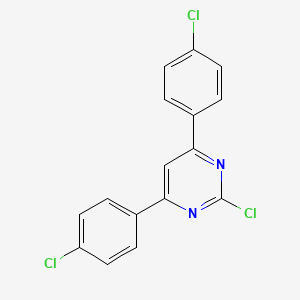


![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
